

Fura-PE3: A Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator

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Compound of Interest

Compound Name: Fura-PE3

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Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a ratiometric fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations. A derivative of the widely utilized Fura-2, **Fura-PE3** incorporates modifications to its structure that significantly reduce its leakage from cells, a common challenge encountered with earlier calcium indicators. This enhanced cellular retention makes **Fura-PE3** a superior choice for long-term calcium imaging studies and for cell types prone to dye extrusion. This technical guide provides a comprehensive overview of the discovery, development, and application of **Fura-PE3**, including its chemical and spectral properties, detailed experimental protocols, and its utility in dissecting cellular signaling pathways.

Core Properties and Data

Fura-PE3's utility as a calcium indicator is defined by its specific chemical and spectral characteristics. The key quantitative data for **Fura-PE3** are summarized in the tables below for easy reference and comparison.

Chemical and Physical Properties

Property	Value	Reference
Synonyms	Fura-2 Leakage Resistant (Fura-2 LR)	[1][2]
Molecular Formula	C ₅₅ H ₆₃ N ₅ O ₂₉ (AM ester form)	N/A
Molecular Weight	1258.10 g/mol (AM ester form)	N/A
Solubility	Soluble in DMSO	N/A
Form	Acetoxymethyl (AM) ester (cell-permeant), Potassium salt (cell-impermeant)	[3]

Spectral and Calcium Binding Properties

Property	Value	Reference
Excitation Maximum (Ca ²⁺ -bound)	~335-340 nm	[1]
Excitation Maximum (Ca ²⁺ -free)	~364-380 nm	[1][3]
Emission Maximum	~495-505 nm	[1][3]
Dissociation Constant (Kd) for Ca ²⁺	145 nM	[1][2][4][5][6][7]
Measurement Principle	Ratiometric (ratio of emission intensity at ~340 nm vs. ~380 nm excitation)	[1]

Mechanism of Action and Advantages

Fura-PE3 operates on the principle of dual-excitation ratiometric fluorescence. Upon binding to free intracellular calcium ions, the dye undergoes a conformational change that shifts its excitation maximum from approximately 380 nm (in the Ca²⁺-free state) to around 340 nm (in the Ca²⁺-bound state), while the emission maximum remains constant at about 505 nm. By calculating the ratio of the fluorescence intensities emitted when the dye is excited at these two

wavelengths, a quantitative measure of the intracellular calcium concentration can be obtained. This ratiometric approach offers significant advantages over single-wavelength indicators, as it is largely independent of variations in dye concentration, cell thickness, and photobleaching.[8]

The primary innovation in the development of **Fura-PE3** is its enhanced cellular retention.[3] This "leakage resistance" is achieved through chemical modifications that increase the molecule's polarity once inside the cell, thereby reducing its ability to be extruded by organic anion transporters in the cell membrane. This feature is particularly beneficial for:

- Long-term imaging experiments: Minimizing dye leakage ensures stable and reliable measurements over extended periods.
- Difficult-to-load cell types: In cells that actively pump out fluorescent dyes, **Fura-PE3**'s improved retention allows for a higher and more stable intracellular concentration.

Experimental Protocols

The following are detailed methodologies for the use of **Fura-PE3** AM in intracellular calcium imaging experiments.

Reagent Preparation

- **Fura-PE3** AM Stock Solution:
 - Dissolve **Fura-PE3** AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.
 - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.
 - Store the aliquots at -20°C, protected from light.
- Pluronic F-127 Stock Solution (Optional but Recommended):
 - Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
 - This non-ionic detergent aids in the solubilization of the AM ester in aqueous loading buffers.

- Loading Buffer:
 - Use a buffered physiological saline solution appropriate for the cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, with a pH between 7.2 and 7.4.
 - The buffer should contain physiological concentrations of calcium and magnesium.

Cell Loading with Fura-PE3 AM

This protocol is a general guideline and should be optimized for each specific cell type and experimental condition.

- Cell Preparation:
 - Plate cells on coverslips or in multi-well plates suitable for fluorescence microscopy. Ensure cells are healthy and at an appropriate confluency.
- Preparation of Loading Solution:
 - For a final loading concentration of 1-5 μM **Fura-PE3 AM**, dilute the stock solution into the loading buffer.
 - To aid in dye dispersal, first mix the required volume of **Fura-PE3 AM** stock solution with an equal volume of 20% Pluronic F-127 solution before diluting in the loading buffer.
- Dye Loading:
 - Remove the culture medium from the cells and wash once with the loading buffer.
 - Add the **Fura-PE3 AM** loading solution to the cells.
 - Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.
- De-esterification:

- After loading, wash the cells two to three times with fresh, dye-free loading buffer to remove extracellular **Fura-PE3** AM.
- Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active **Fura-PE3** inside the cells.

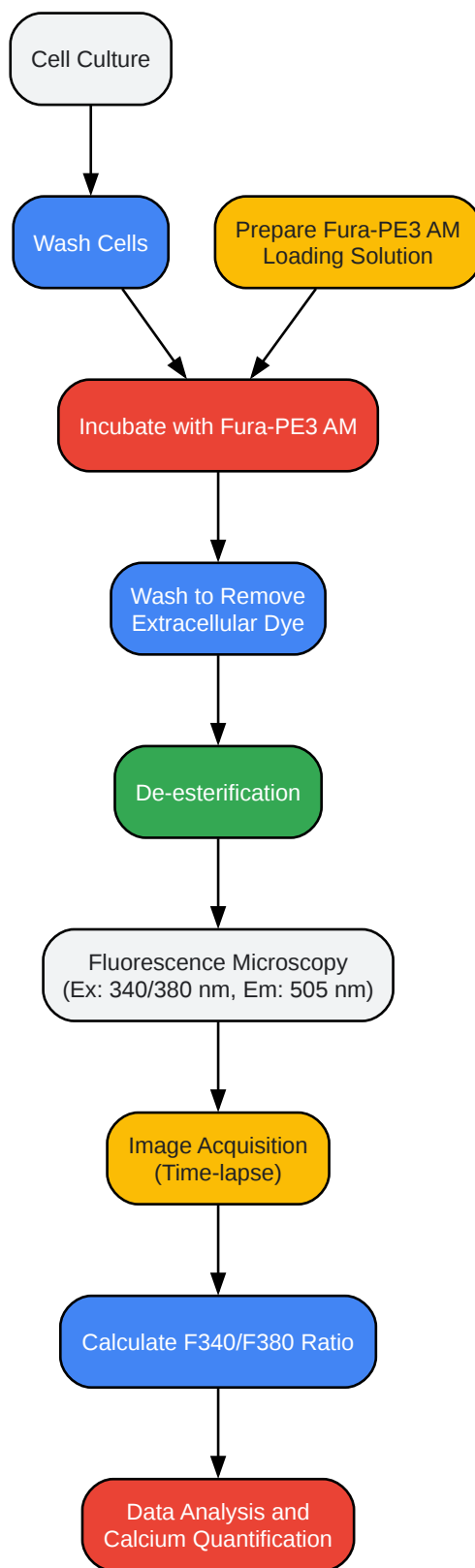
Calcium Imaging

- Microscopy Setup:
 - Use a fluorescence microscope equipped with a light source capable of providing excitation at both ~340 nm and ~380 nm, and a filter set to collect emission at ~505 nm.
 - A sensitive camera (e.g., sCMOS or EMCCD) is required for capturing the fluorescence images.
- Image Acquisition:
 - Acquire images by alternating the excitation wavelength between 340 nm and 380 nm.
 - The ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) is then calculated for each time point.
- Data Analysis and Calibration:
 - The F340/F380 ratio is directly proportional to the intracellular calcium concentration.
 - To convert the ratio values to absolute calcium concentrations, a calibration is required. This is typically performed using the following equation:
$$[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{max380} / F_{min380})$$

Where:

 - K_d is the dissociation constant of **Fura-PE3** for Ca^{2+} (145 nM).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - R is the experimentally measured F340/F380 ratio.

The following diagram illustrates the typical workflow for conducting a calcium imaging experiment using **Fura-PE3 AM**.



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Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

Fura-PE3 represents a significant advancement in the field of fluorescent calcium indicators. Its enhanced cellular retention addresses a key limitation of its predecessor, Fura-2, enabling more robust and reliable measurements of intracellular calcium dynamics, particularly in long-term studies. The detailed protocols and understanding of its application in relevant signaling pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their investigations of the multifaceted role of calcium in cellular physiology and pathophysiology.

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